molecular formula C10H12N2O5S B14603084 N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide CAS No. 61068-36-8

N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide

Katalognummer: B14603084
CAS-Nummer: 61068-36-8
Molekulargewicht: 272.28 g/mol
InChI-Schlüssel: KVWWRQHSNNVKCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide typically involves the reaction of methanesulfonyl chloride with 4-nitroaniline to form N-(4-nitrophenyl)methanesulfonamide. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic reagents such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would require detailed study through experimental research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide

Uniqueness

N-(Methanesulfonyl)-N-(4-nitrophenyl)propanamide is unique due to its specific structural features, such as the length of the carbon chain in the amide group, which can influence its reactivity and interactions with other molecules.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural properties make it an interesting subject for further research and development.

Eigenschaften

CAS-Nummer

61068-36-8

Molekularformel

C10H12N2O5S

Molekulargewicht

272.28 g/mol

IUPAC-Name

N-methylsulfonyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O5S/c1-3-10(13)11(18(2,16)17)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3

InChI-Schlüssel

KVWWRQHSNNVKCY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.